2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-6-2-5-14(8-16)17-9-15(21-24-17)10-18(22)20-12-13-4-3-7-19-11-13/h2-9,11H,10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEWBOXLCGVDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Acetamide Formation: The acetamide moiety is formed by reacting the isoxazole derivative with an appropriate acylating agent.
Pyridin-3-ylmethyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the isoxazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Amines, ring-opened derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. The interaction of the isoxazole ring with bacterial targets has shown promising results against various strains, including Staphylococcus aureus and Escherichia coli. The compound was evaluated using the disc diffusion method, revealing significant antibacterial efficacy compared to standard reference drugs .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests, indicating that it could serve as a potential treatment for fungal infections, particularly in immunocompromised patients .
Case Study 1: Antimicrobial Evaluation
In a study conducted by researchers at Mahatma Gandhi University, the compound was subjected to various antimicrobial assays. Results indicated that derivatives of the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized both qualitative and quantitative methods to assess efficacy, confirming the compound's potential as a lead candidate for antibiotic development .
Case Study 2: Molecular Docking Studies
Computational studies involving molecular docking have elucidated the binding interactions between the compound and target proteins associated with bacterial resistance mechanisms. The docking simulations indicated strong binding affinities, suggesting that structural modifications could enhance its antimicrobial properties further .
Wirkmechanismus
The mechanism of action of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, modulating their activity, and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Key Structural and Functional Differences
Analysis :
- The target compound’s 3-methoxyphenyl group contrasts with fluoro-indolinone () and tert-butyl () substituents in related isoxazole derivatives. Bulky groups like tert-butyl enhance potency as EPAC antagonists, whereas methoxy groups may favor receptor selectivity or solubility .
- The pyridin-3-ylmethyl substituent differs from pyridin-4-yl () and dichlorophenyl (), suggesting variations in binding interactions with targets such as kinases or GPCRs.
Methoxy-Substituted Aromatic Acetamides
Receptor Selectivity and Substituent Position Effects
Analysis :
- 3-Methoxy vs. 4-Methoxy : The target’s 3-methoxyphenyl group aligns with ’s 3-methoxybenzyl derivative, which acts as a mixed FPR1/FPR2 agonist, whereas 4-methoxy analogs show FPR2 specificity . This highlights the critical role of substituent position in receptor selectivity.
- In anticancer contexts (), 4-methoxyphenyl derivatives exhibit stronger cytotoxicity (IC₅₀ = 2.2–4.6 µM) than unsubstituted analogs. The target’s 3-methoxy substitution may reduce potency compared to 4-methoxy but improve metabolic stability.
Pyridine- and Benzothiazole-Linked Acetamides
Pharmacokinetic and Binding Implications
Analysis :
- Quinoline-linked analogs () show moderate activity, suggesting that larger aromatic systems (e.g., quinoline vs. pyridine) may sterically hinder target binding.
Research Findings and Trends
Substituent Position Dictates Receptor Specificity : 3-Methoxy groups favor mixed FPR1/FPR2 agonism, while 4-methoxy derivatives achieve FPR2 selectivity .
Bulk vs. Polarity : Bulky substituents (e.g., tert-butyl) enhance EPAC antagonism but may reduce solubility, whereas methoxy groups balance polarity and receptor interactions .
Anticancer Activity : 4-Methoxyphenyl derivatives exhibit superior cytotoxicity (IC₅₀ < 5 µM) compared to other positions, though 3-methoxy analogs remain unexplored in this context .
Biologische Aktivität
The compound 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a member of the isoxazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Attachment of the Methoxyphenyl Group : Introduced via electrophilic aromatic substitution reactions.
- Formation of the Pyridinylacetamide Moiety : Involves the reaction of pyridine with acetic anhydride.
These methods are optimized in industrial settings to enhance yield and purity through controlled conditions and purification techniques such as chromatography and recrystallization .
Antimicrobial Properties
Recent studies have indicated that derivatives of isoxazole, including our compound of interest, exhibit significant antimicrobial activity. For instance, a study evaluated various isoxazole derivatives against human promyelocytic leukemia cell lines (HL-60). The results showed that certain compounds induced apoptosis and cell cycle arrest, suggesting potential therapeutic applications in cancer treatment .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |
|---|---|---|
| Isoxazole 1 | 86 - 755 | Not tested |
| Isoxazole 2 | 4.69 - 22.9 (B. subtilis) | 16.69 - 78.23 (C. albicans) |
| Isoxazole 3 | 5.64 - 77.38 (S. aureus) | Not tested |
| Isoxazole 4 | 8.33 - 23.15 (E. faecalis) | Not tested |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Binding : It may interact with cellular receptors, modulating physiological responses.
- Signal Transduction Modulation : The compound can influence various signal transduction pathways, affecting cellular functions .
Case Studies
A notable case study focused on the cytotoxic effects of isoxazole derivatives on HL-60 cells, where it was found that certain compounds led to a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, indicating their role in promoting apoptosis and cell cycle arrest .
Another study highlighted the structure-activity relationship (SAR) of substituted isoxazoles, demonstrating that modifications at specific positions on the phenyl ring significantly affected their biological activity .
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Isoxazole Formation | Chloramine-T, Acetonitrile, 0–5°C | 65–75 | |
| Acetamide Coupling | DCC/DMAP, Dichloromethane, RT | 70–80 |
Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 350–355 (exact mass depends on substituents) .
- HPLC : Retention time ~12.5 min (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
How does the methoxyphenyl substituent influence biological activity compared to halogenated analogs?
The methoxy group enhances solubility via hydrogen bonding while maintaining π-π stacking interactions with hydrophobic enzyme pockets. Comparatively:
- Chlorophenyl analogs : Increased lipophilicity but reduced metabolic stability .
- Fluorophenyl analogs : Improved target affinity due to electronegativity but may alter pharmacokinetics .
Q. Table 2: Substituent Effects on IC₅₀ (Cancer Cell Lines)
| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 3-OCH₃ | 2.1 | 0.45 |
| 4-Cl | 1.8 | 0.25 |
| 4-F | 1.5 | 0.30 |
What computational strategies predict the compound’s molecular targets?
- Molecular Docking : Identifies binding poses in kinase domains (e.g., EGFR or MAPK) using AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anti-proliferative activity .
- MD Simulations : Reveal stability of ligand-receptor complexes over 100 ns trajectories .
How can contradictory efficacy data across cell lines be resolved?
- Experimental Variables :
- Use standardized assays (e.g., MTT vs. ATP-luciferase) .
- Control for cell line heterogeneity (e.g., MCF-7 vs. HeLa) .
- Metabolic Stability : Test liver microsome stability to rule out rapid degradation .
What strategies improve pharmacokinetics without compromising activity?
- Prodrug Design : Introduce ester groups at the acetamide moiety to enhance oral bioavailability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility and tumor targeting .
Q. Table 3: Pharmacokinetic Optimization Strategies
| Strategy | Bioavailability (%) | Half-life (h) |
|---|---|---|
| Prodrug | 55 | 6.2 |
| Nanoparticle | 40 | 8.5 |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
